2-(Bromomethyl)-1-naphthonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(bromomethyl)naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRPXCNHQBMEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297784 | |
| Record name | 2-(bromomethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67266-37-9 | |
| Record name | NSC118083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Naphthalene Based Compounds in Advanced Chemical Synthesis
Naphthalene (B1677914) (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, and its derivatives are cornerstones of modern chemical synthesis. ijrpr.com The naphthalene scaffold is prevalent in a multitude of applications, from pharmaceuticals and agrochemicals to dyes and advanced materials. thieme-connect.comresearchgate.net Its unique electronic structure and the ability to be functionalized at various positions make it an invaluable platform for creating structurally diverse and complex molecules. researchgate.net
The activity of many naphthalene-based compounds is linked to their metabolites, which can interact with cellular proteins, influencing biochemical pathways and leading to therapeutic effects. researchgate.net This inherent bioactivity has driven extensive research into naphthalene derivatives, yielding a wide range of compounds with anti-inflammatory, anticancer, antiviral, and antimicrobial properties. thieme-connect.comresearchgate.netdntb.gov.ua In materials science, the fused aromatic ring system provides desirable electronic and optical properties, making naphthalene derivatives useful in the development of organic semiconductors and light-emitting diodes (LEDs). The development of efficient, metal-catalyzed cross-coupling and annulation reactions has further expanded the synthetic chemist's toolkit, allowing for the regioselective synthesis of highly substituted naphthalenes. thieme-connect.comresearchgate.net
Halogenated Nitrile Derivatives: Versatile Intermediates in Organic Chemistry
Halogenated nitrile derivatives are a class of organic compounds characterized by the presence of both a halogen atom and a nitrile (-C≡N) group. This combination of functional groups makes them exceptionally versatile intermediates in synthesis. numberanalytics.comnumberanalytics.com The nitrile group is highly polar and can be transformed into a variety of other functional groups, including primary amines (via reduction), carboxylic acids, and amides (via hydrolysis). numberanalytics.comnumberanalytics.com This versatility makes aromatic nitriles crucial building blocks for a wide array of fine chemicals, including many modern drugs and pesticides. numberanalytics.comnih.gov
The halogen atom, typically bromine or chlorine, serves as a reactive handle for introducing further molecular complexity. It acts as a leaving group in nucleophilic substitution reactions and is a key participant in numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. The presence of an electron-withdrawing nitrile group can also influence the reactivity of the aromatic ring and adjacent functional groups. This dual reactivity of halogenated nitriles allows for sequential, controlled modifications, providing a strategic pathway to elaborate molecular structures. evitachem.com
2 Bromomethyl 1 Naphthonitrile: a Focused Look at Its Research Landscape
2-(Bromomethyl)-1-naphthonitrile is a specialized bifunctional molecule that embodies the synthetic potential discussed in the preceding sections. evitachem.com Its structure features the robust naphthalene (B1677914) core, substituted with a highly reactive bromomethyl group at the 2-position and a versatile nitrile group at the 1-position. evitachem.com This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex organic molecules. angenechemical.com
The primary role of this compound in the current research landscape is that of a multifunctional building block. evitachem.com The electrophilic benzyl (B1604629) bromide moiety is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various substituents. evitachem.com Simultaneously, the nitrile group offers a gateway to other functionalities, such as amines or carboxylic acids. This dual reactivity enables divergent synthetic pathways for constructing intricate molecular frameworks, particularly in the synthesis of heterocyclic compounds. evitachem.com
While extensive studies dedicated solely to this compound are not widespread, its utility is recognized in the broader context of synthetic intermediates for creating novel compounds for medicinal chemistry, agrochemicals, and materials science. evitachem.comangenechemical.com Its application lies in its ability to introduce the 1-cyano-naphthalen-2-ylmethyl moiety into larger molecules, a structural motif of interest in the design of new functional materials and pharmacologically active agents. The strategic placement of the reactive bromomethyl and cyano groups on the rigid naphthalene scaffold provides a well-defined three-dimensional orientation for appended substituents, a key feature in rational drug design and materials engineering.
Chemical Compound Data
Below are the key properties of the central chemical compound discussed in this article.
| Property | Value | Source(s) |
| Compound Name | This compound | evitachem.comangenechemical.com |
| CAS Number | 67266-37-9 | evitachem.comarctomsci.combldpharm.comepa.gov |
| Molecular Formula | C₁₂H₈BrN | evitachem.combldpharm.comepa.gov |
| Molecular Weight | 246.11 g/mol | evitachem.com |
| Structure | A naphthalene core with a -CH₂Br group at position 2 and a -C≡N group at position 1. | evitachem.com |
Synthetic Routes to this compound Explored
The synthesis of this compound, a key intermediate in various chemical syntheses, is primarily achieved through targeted bromination of a precursor molecule or by constructing the naphthalene skeleton with the required functionalities already in place. These methodologies are crucial for accessing this versatile chemical building block.
Synthetic Applications and Advanced Derivatizations
2-(Bromomethyl)-1-naphthonitrile as a Key Organic Building Block
This compound is a valuable intermediate in organic synthesis. The bromomethyl group provides a reactive site for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual reactivity makes it a key component in the assembly of complex molecular architectures. chemicalbook.comsigmaaldrich.com
The related compound, (1-bromonaphthalen-2-yl)acetonitrile, has been utilized as a starting material for Suzuki cross-coupling reactions. nih.govnih.gov This highlights the utility of the bromonaphthyl core in forming new carbon-carbon bonds, a fundamental process in organic synthesis. nih.govnih.gov The synthesis of (1-bromonaphthalen-2-yl)acetonitrile itself involves the bromination of 2-methylnaphthalene (B46627) followed by reaction with KCN. nih.gov
Synthesis of Complex Polycyclic and Heterocyclic Systems
The reactivity of the nitrile and bromomethyl groups in this compound and related compounds facilitates the construction of diverse heterocyclic and polycyclic systems.
Construction of Isoxazole (B147169) Derivatives
Isoxazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govnih.gov The synthesis of isoxazoles often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the nitrile functionality is a key precursor to nitrile oxides, which are crucial for isoxazole ring formation. nih.gov
A general method for synthesizing isoxazole derivatives involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. sciensage.info Another approach utilizes the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov Furthermore, 2-naphthol (B1666908) has been used as a starting material in multicomponent reactions to construct various heterocyclic frameworks, including those containing isoxazole moieties. ijmspr.inresearchgate.net
Formation of Selenazole Derivatives through Related Nitrile Chemistry
Selenazoles, another class of heterocyclic compounds, can be synthesized through reactions involving nitriles. The Hantzsch condensation is a common method for preparing 1,3-selenazole (B15495438) derivatives. nih.gov This involves the reaction of selenosemicarbazides with α-halogenocarbonyl compounds. nih.gov Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these transformations. nih.gov
The synthesis of 2-arylamino-1,3-selenazoles can be achieved starting from arylisoselenocyanates. nih.gov These compounds exhibit reactivity at the C5-position of the heterocycle. nih.gov Additionally, elemental selenium has been used in the synthesis of various selenaheterocycles, including 1,3-selenazolidin-2-ones and selenazolines. mdpi.com
Incorporation into Pyrrolo[2,3-d]pyrimidine Scaffolds and Analogs
Pyrrolo[2,3-d]pyrimidines are an important class of heterocyclic compounds with significant biological activity, often referred to as 7-deazapurines. nih.govgoogle.com The synthesis of these scaffolds can involve the coupling of a suitably substituted pyrrole (B145914) with a pyrimidine (B1678525) derivative. nih.govgoogle.com For instance, a new class of Aurora-A kinase inhibitors based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been developed. nih.gov
The synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org This demonstrates the versatility of coupling reactions in constructing complex heterocyclic systems.
Precursor in Transition-Metal-Catalyzed Arylation and Cross-Coupling Reactions
The presence of a bromo group on the naphthalene (B1677914) ring makes this compound and its analogs suitable substrates for transition-metal-catalyzed arylation and cross-coupling reactions. nih.govrsc.org These reactions are powerful tools for the formation of C-C bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions are widely used for the α-arylation of carbonyl compounds and nitriles. nih.gov For example, the Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been used to generate axially chiral biaryl esters with high enantioselectivities. rsc.org Nickel-catalyzed cross-coupling reactions have also been developed for the reaction of sp3 carbon centers. princeton.edu
Development of Chiral Catalysts and Auxiliaries from Related Naphthalene Scaffolds
The naphthalene scaffold is a key component in the design of chiral ligands and auxiliaries used in asymmetric synthesis. nih.govsigmaaldrich.com These chiral molecules are essential for controlling the stereochemical outcome of chemical reactions. wikipedia.org
One notable example is 1,1'-bi-2-naphthol (B31242) (BINOL), a widely used chiral auxiliary and ligand in asymmetric synthesis. wikipedia.orgyoutube.com The chirality of BINOL and its derivatives can effectively bias the stereoselectivity of various transformations. wikipedia.org Naphthalene-based chiral stationary phases have also been developed for the chiral separation of basic drugs in liquid chromatography. nih.gov
Sulfur-based chiral auxiliaries, which can be derived from various scaffolds, have also proven effective in asymmetric synthesis, particularly in aldol-type reactions. scielo.org.mx
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H and ¹³C) for Structural Elucidation
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural determination of organic molecules like 2-(Bromomethyl)-1-naphthonitrile.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the bromomethyl group. The protons of the naphthalene (B1677914) ring system will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrile group at the C1 position and the bromomethyl group at the C2 position will influence the chemical shifts of the adjacent protons, causing them to shift downfield. The bromomethyl protons are anticipated to appear as a singlet in the range of 4.5 to 5.0 ppm, a characteristic region for benzylic protons attached to an electronegative atom like bromine.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound will show signals for each of the unique carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The carbons of the naphthalene ring will resonate in the aromatic region, between approximately 120 and 140 ppm. The bromomethyl carbon will appear further upfield, typically in the range of 30-40 ppm. Spectroscopic data for related compounds, such as various naphthalene derivatives, supports these predicted chemical shift ranges. rsc.orgnih.gov
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| -CH₂Br | 4.5 - 5.0 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C≡N | 115 - 125 |
| Aromatic-C | 120 - 140 |
| -CH₂Br | 30 - 40 |
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in providing more complex structural information by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY) would be employed to establish the connectivity between adjacent protons in the naphthalene ring system. Cross-peaks in the COSY spectrum would confirm the coupling relationships between neighboring aromatic protons, aiding in their specific assignment.
Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a spin system. For this compound, a TOCSY experiment would show correlations between all the coupled protons of the naphthalene ring, helping to differentiate them from the isolated singlet of the bromomethyl group.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms. This is a crucial experiment for unambiguously assigning the carbon signals based on the already assigned proton signals. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons that are in close proximity. While there are no significant stereochemical elements in this compound, NOESY could be used to confirm the proximity of the bromomethyl protons to the proton at the C3 position of the naphthalene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₈BrN), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. plantarchives.org It is an effective method for assessing the purity of a sample of this compound and for analyzing any potential impurities. tcichemicals.comsigmaaldrich.com The gas chromatogram would show a primary peak corresponding to the retention time of the compound, while the mass spectrometer would provide a fragmentation pattern that can be used for identification. The mass spectrum of this compound is expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of the bromine atom and the bromomethyl group. Data from the closely related compound 2-(Bromomethyl)naphthalene shows a prominent peak for the molecular ion and a base peak corresponding to the naphthylmethyl cation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. The aromatic nature of the naphthalene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration, which typically appears in the fingerprint region between 500 and 700 cm⁻¹. IR spectra of related compounds such as bromomethyl 2-naphthyl ketone and other naphthalene derivatives support these expected absorption frequencies. nih.govchemicalbook.comnist.gov
Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 700 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure and offers valuable information on bond lengths, bond angles, and intermolecular interactions.
A hypothetical table of crystallographic parameters for "this compound," based on typical values for similar organic compounds, is presented below. It is important to note that these are representative values and actual experimental data would be required for definitive characterization.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10.0 - 15.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 3000 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.4 - 1.6 |
Chromatographic Methods for Purification and Analytical Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds.
Flash column chromatography (FCC) is a rapid and efficient method for purifying multigram quantities of organic compounds. prepchem.com For the isolation of "this compound" from a crude reaction mixture, a silica (B1680970) gel stationary phase is typically employed. The choice of eluent is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a gradient or isocratic elution is commonly used for compounds of similar polarity. googleapis.com The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography.
A general procedure for the purification of a bromomethylnaphthalene derivative involves dissolving the crude product in a minimal amount of a suitable solvent, such as toluene (B28343) or dichloromethane, and adsorbing it onto a small amount of silica gel. chemicalbook.com This solid is then carefully loaded onto the top of a pre-packed silica gel column. The elution is carried out with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
Table 2: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20 v/v) |
| Loading Technique | Dry loading or direct injection in a minimal solvent volume |
| Elution Mode | Gradient or Isocratic |
| Detection | UV visualization (254 nm) or TLC analysis of fractions |
Analytical thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. rochester.edumsu.edu By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the consumption of the reactant and the formation of the product over time. youtube.com The separation is based on the differential partitioning of the components between the stationary phase (typically silica gel on an aluminum or glass plate) and the mobile phase.
For monitoring the synthesis of "this compound," a suitable solvent system, such as a mixture of hexane and ethyl acetate, would be used to achieve a good separation between the starting material (e.g., 2-methyl-1-naphthonitrile) and the desired product. The spots are visualized under UV light (typically at 254 nm), where the aromatic naphthalene ring will show a dark spot against a fluorescent background. rsc.org
Table 3: TLC Parameters for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel coated aluminum or glass plates (with F₂₅₄ indicator) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 or 8:2 v/v) |
| Application | Capillary spotting of starting material and reaction mixture |
| Visualization | UV lamp (254 nm) |
| Analysis | Comparison of Rf values of spots |
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and to separate complex mixtures. nih.gov For "this compound," a reversed-phase HPLC method would be appropriate. In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov
Detection is typically achieved using a UV detector set at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 220 nm or 280 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. While specific HPLC methods for "this compound" are not detailed in the available literature, methods for similar brominated naphthalene derivatives often report purities exceeding 98%. researchgate.net
Table 4: General HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Electrochemical Methods for Redox Behavior (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of a molecule, including its oxidation and reduction potentials. This technique measures the current that develops in an electrochemical cell as the potential is varied.
For "this compound," cyclic voltammetry could be used to study the reduction of the C-Br bond and the naphthalene ring system. The electrochemical reduction of similar halo-naphthalenes has been investigated, revealing insights into their reaction mechanisms. rsc.org The experiment would typically involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and scanning the potential to observe reduction and oxidation peaks.
As specific cyclic voltammetry data for "this compound" is not available, the following table presents a hypothetical set of parameters and expected observations based on related compounds.
Table 5: Hypothetical Cyclic Voltammetry Parameters
| Parameter | Description |
| Working Electrode | Glassy Carbon or Platinum |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |
| Scan Rate | 100 mV/s |
| Potential Range | 0 V to -2.5 V (for reduction) |
| Expected Observation | Irreversible reduction peak corresponding to C-Br bond cleavage |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density. nih.gov This approach is widely used to predict a variety of molecular properties. nih.govresearchgate.net
For 2-(Bromomethyl)-1-naphthonitrile, DFT calculations would be instrumental in understanding its fundamental chemical characteristics. The electronic structure can be detailed by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com For instance, studies on naphthalene (B1677914) have used DFT to calculate a HOMO-LUMO gap of around 4.75 eV, providing a benchmark for understanding the electronic properties of its derivatives. samipubco.com
Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.com These indices, such as electrophilicity (ω), nucleophilicity (N), and chemical potential (μ), can be calculated to predict how this compound would behave in different chemical reactions. mdpi.comnih.gov
Furthermore, DFT is a reliable tool for predicting spectroscopic properties. researchgate.net Vibrational frequencies from theoretical infrared (IR) and Raman spectra can be computed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the C-Br stretch or the C≡N stretch. nih.gov Theoretical UV-Visible spectra can also be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. researchgate.netdergipark.org.tr
A summary of typical parameters used in DFT calculations for molecules of this type is presented below.
| Parameter | Typical Selection | Purpose |
| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy, balancing accuracy and computational cost. |
| Basis Set | 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide higher accuracy. |
| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties (Polarizable Continuum Model). |
| Calculation Type | Geometry Optimization, Frequency, TD-DFT | To find the lowest energy structure, calculate vibrational modes, and predict electronic excitation energies. |
Potential Energy Surface (PES) Analysis of Reaction Pathways and Transition State Characterization
The Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.net Analyzing the PES is fundamental to understanding the mechanism of a chemical reaction. For this compound, which is a reactive alkylating agent, PES analysis can elucidate the pathways of its nucleophilic substitution reactions.
By mapping the PES, stationary points such as local minima (reactants, intermediates, products) and first-order saddle points (transition states) can be identified. researchgate.net For example, in a reaction with a nucleophile, the PES would show the energy landscape as the nucleophile approaches the bromomethyl group and the bromide ion departs. The transition state is the point of maximum energy along the minimum energy path connecting reactants and products. berkeley.edu Its geometry and energy barrier determine the reaction's feasibility and rate. researchgate.net
Born-Oppenheimer molecular dynamics (BOMD) simulations can also be used to explore the dynamic reaction pathways on the PES, revealing how the system evolves over time after passing through a transition state. ustc.edu.cn This can sometimes uncover pathways that deviate from the minimum energy path predicted by static calculations. ustc.edu.cn
Advanced Electron Density Analysis
Advanced analysis of the electron density provides a deeper, more quantitative understanding of chemical bonding and electron distribution beyond simple orbital models.
Bonding Evolution Theory (BET) analyzes the changes in the topology of the Electron Localization Function (ELF) along a reaction coordinate. chemrxiv.org It provides a detailed description of the sequence of bond formation and breaking events during a chemical reaction. By examining the points where the electron density undergoes qualitative changes (catastrophes in the mathematical sense), BET can precisely describe the mechanism of a transformation. A recent re-evaluation of BET has shown that complex reactions can often be understood through simpler topological changes, offering a powerful tool for mechanistic elucidation. chemrxiv.org For a substitution reaction at the bromomethyl carbon of this compound, BET could pinpoint the exact moment the C-Br bond breaks and the new bond with a nucleophile forms.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.net The analysis focuses on the critical points of the electron density where the gradient is zero. These points are classified by their signature, which relates to the curvature of the density at that point.
| Critical Point Type | Signature | Chemical Interpretation |
| Nuclear Critical Point (NCP) | (3, -3) | Corresponds to the position of an atomic nucleus. |
| Bond Critical Point (BCP) | (3, -1) | Indicates the presence of a chemical bond between two atoms. |
| Ring Critical Point (RCP) | (3, +1) | Found within a ring of bonded atoms, like the naphthalene core. |
| Cage Critical Point (CCP) | (3, +3) | Found inside a cage of atoms. |
For this compound, AIM analysis would identify BCPs for each covalent bond (C-C, C-H, C-N, C-Br). The properties of the electron density at these BCPs, such as its value and its Laplacian, provide quantitative information about the bond's strength and character (covalent vs. ionic). researchgate.net
The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. jussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 indicates electron-gas-like behavior, typical of metallic bonding. aps.orgtaylorandfrancis.com
In this compound, an ELF analysis would be expected to show:
High localization in the regions of the C-H, C-C sigma bonds, the C-Br bond, and the C≡N triple bond.
A region of delocalized electrons above and below the plane of the naphthalene ring, characteristic of its aromatic π-system. researchgate.net
Localization corresponding to the lone pairs on the nitrogen and bromine atoms.
ELF provides an intuitive and powerful picture of the chemical bonding within a molecule, complementing the information obtained from AIM. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Reactive Intermediates
The bromomethyl group (-CH₂Br) in this compound has rotational freedom around the C(naphthyl)-C(methyl) bond. Conformational analysis, typically performed using PES scans, can identify the most stable conformations and the energy barriers to rotation. This is important as the reactivity of the molecule can be dependent on its conformation.
Molecular Dynamics (MD) simulations model the atomic motions of a system over time. nih.gov For a reactive intermediate, such as a carbocation that might form upon departure of the bromide ion, MD simulations in a solvent can provide insight into its lifetime, stability, and interactions with surrounding solvent molecules. These simulations track the trajectory of each atom, offering a dynamic picture of the intermediate's behavior that is not captured by static calculations. nih.gov The interactions are often modeled using force fields that include terms for bonds, angles, dihedrals, and non-bonded interactions like van der Waals forces. nih.gov
Natural Population Analysis (NPA) and Charge Distribution Studies
There are no published studies that provide a Natural Population Analysis (NPA) or a detailed examination of the charge distribution for this compound. Such an analysis would be invaluable for understanding the electronic nature of the molecule.
An NPA study would typically involve quantum mechanical calculations to determine the natural atomic charges on each atom of this compound. This would reveal the electrophilic and nucleophilic sites within the molecule. For instance, it would quantify the partial positive charge on the benzylic carbon of the bromomethyl group, which is anticipated to be a key reactive center. The analysis would also detail the charge distribution across the naphthalene ring system and the influence of the electron-withdrawing nitrile group.
Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound
| Atom/Group | Expected NPA Charge (a.u.) |
| Bromine (Br) | Data not available |
| Methylene Carbon (CH₂) | Data not available |
| Methylene Hydrogens (H) | Data not available |
| Naphthyl Ring Carbons | Data not available |
| Nitrile Carbon (C≡N) | Data not available |
| Nitrile Nitrogen (C≡N) | Data not available |
This table is for illustrative purposes only. No experimental or computational data is available in the public domain.
Solvation Model Effects in Computational Studies of Reactivity
Similarly, the scientific literature lacks specific computational investigations into the effects of different solvation models on the reactivity of this compound. The choice of a solvent can significantly impact reaction rates and mechanisms, and computational models are essential for predicting these effects.
A computational study on solvation effects would typically employ various implicit and explicit solvent models to simulate the behavior of this compound in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar solvents). The results would help in understanding how the solvent stabilizes or destabilizes transition states and intermediates in reactions involving this compound, such as nucleophilic substitution at the benzylic position.
Table 2: Hypothetical Solvation Free Energy of this compound in Various Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available |
| Acetonitrile (B52724) | 37.5 | Data not available |
| Toluene (B28343) | 2.4 | Data not available |
This table is for illustrative purposes only. No experimental or computational data is available in the public domain.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes to 2-(Bromomethyl)-1-naphthonitrile
The development of environmentally benign and efficient methods for the synthesis of this compound is a key area of future research. While traditional synthetic approaches exist, the focus is shifting towards green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key Research Thrusts:
Photocatalysis: Visible-light-mediated photocatalysis presents a promising avenue for the synthesis of this compound. nih.gov This approach can activate stable C-H bonds under mild conditions, potentially offering a more sustainable alternative to conventional methods that often require harsh reagents and high temperatures. nih.gov The use of recyclable semiconductor photocatalysts, such as K-modified carbon nitride (CN-K), could further enhance the green credentials of this synthetic strategy. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of chemical intermediates. libretexts.orgresearchgate.net The application of flow reactors can enable precise control over reaction parameters, leading to improved yields and purity of this compound. This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. libretexts.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. scilit.comnih.gov Future research could explore the potential of biocatalytic routes, such as enzymatic halogenation or cyanation of a suitable precursor, to produce this compound. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. scilit.comresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of renewable light energy, potential for high selectivity. nih.gov | Development of efficient and recyclable photocatalysts, optimization of reaction conditions. nih.gov |
| Flow Chemistry | Enhanced safety, improved scalability and process control, higher yields and purity. libretexts.orgresearchgate.net | Design and optimization of flow reactor systems, integration with in-line analysis. libretexts.org |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild and environmentally friendly conditions. scilit.comnih.gov | Discovery and engineering of suitable enzymes, optimization of biocatalytic processes. scilit.com |
| Sustainable Solvents | Reduced environmental impact, improved safety. researchgate.net | Exploration of water, ionic liquids, and supercritical fluids as reaction media. researchgate.net |
Development of New Reactivity Modes and Selective Transformations
The unique molecular architecture of this compound, featuring both a reactive bromomethyl group and a cyano-substituted naphthalene (B1677914) core, offers a rich landscape for exploring novel reactivity and developing selective chemical transformations.
Future research in this area will likely focus on:
Cross-Coupling Reactions: The bromo moiety in this compound makes it an ideal candidate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at the methyl position, leading to the synthesis of novel derivatives with tailored properties. The isomeric (1-Bromo-naphthalen-2-yl)acetonitrile has already been utilized in Suzuki cross-coupling reactions, highlighting the potential of this approach. libretexts.orgresearchgate.net
Cycloaddition Reactions: The naphthalene ring system can participate in cycloaddition reactions, offering a pathway to complex polycyclic structures. Future investigations could explore dearomative [4+2] cycloaddition reactions using visible-light energy-transfer catalysis to create three-dimensional molecular scaffolds from the flat aromatic core. rsc.org Additionally, the nitrile group could potentially act as a dienophile or participate in [3+2] cycloaddition reactions with suitable partners. nih.gov
C-H Activation: Direct functionalization of the naphthalene ring through C-H activation represents a highly atom-economical and efficient strategy for creating new carbon-carbon and carbon-heteroatom bonds. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of naphthol derivatives from benzoylacetonitriles, suggesting that similar strategies could be applied to this compound. scilit.com
| Reaction Type | Potential Outcome | Key Research Focus |
| Cross-Coupling | Synthesis of diverse derivatives with functionalized side chains. researchgate.net | Development of efficient catalytic systems for coupling with various partners. |
| Cycloaddition | Construction of complex polycyclic and three-dimensional structures. rsc.orgnih.gov | Exploration of different cycloaddition strategies and catalyst systems. |
| C-H Activation | Direct and atom-economical functionalization of the naphthalene core. scilit.com | Discovery of selective catalysts for C-H functionalization at different positions. |
Expansion of Synthetic Applications in Functional Materials Science
The distinct electronic and steric properties of the this compound scaffold make it a promising building block for the synthesis of novel functional materials. researchgate.net Future research is expected to explore its incorporation into various material architectures to impart specific functionalities.
Potential applications in materials science include:
Organic Electronics: The naphthalene core is a well-known chromophore, and derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the bromomethyl position and the naphthalene ring is particularly attractive for these applications.
Fluorescent Materials: The inherent fluorescence of the naphthalene moiety can be modulated by chemical modifications. nih.gov By incorporating this compound into polymers or other molecular architectures, new fluorescent sensors, probes, and imaging agents could be developed. The reactivity of the bromomethyl group allows for easy attachment to other molecules or polymer backbones.
Functional Polymers: this compound can serve as a functional monomer or an initiator for polymerization reactions. libretexts.org This could lead to the synthesis of polymers with tailored refractive indices, thermal stabilities, or photophysical properties for applications in coatings, films, and advanced composites.
Metal-Organic Frameworks (MOFs): The nitrile group of this compound can act as a ligand to coordinate with metal ions, forming metal-organic frameworks. researchgate.netrsc.org The resulting MOFs could exhibit interesting properties for gas storage, separation, and catalysis. The bromomethyl group could be further functionalized post-synthesis to introduce additional active sites within the MOF structure.
Functional Dyes: The chromophoric naphthalene unit suggests that derivatives of this compound could be developed as functional dyes for various applications, including as sensitizers in dye-sensitized solar cells or as components of electrochromic devices. researchgate.net
Advanced Mechanistic Insights through Integrated Experimental and Theoretical Approaches
A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is paramount for the rational design of new synthetic routes and applications. An integrated approach that combines experimental techniques with computational modeling will be instrumental in elucidating these mechanisms.
Key areas for mechanistic investigation include:
Kinetic Studies: Detailed kinetic analysis of the various reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or cycloaddition reactions, will provide crucial information about reaction rates, activation energies, and the influence of reaction parameters. libretexts.org
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to identify and characterize reaction intermediates and transition states, providing direct evidence for proposed mechanistic pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. rsc.org This theoretical insight can guide experimental design and help to interpret experimental observations. For instance, computational studies can elucidate the preferred pathways in cycloaddition reactions or model the electronic structure of excited states in photophysical processes. researchgate.netrsc.org
By combining these experimental and theoretical tools, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of this compound, paving the way for the development of novel and efficient chemical processes and advanced materials.
Q & A
Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-1-naphthonitrile, and what analytical methods are used to confirm its purity and structure?
- Methodological Answer : The compound is typically synthesized via bromination of 1-naphthylacetonitrile derivatives. For example, analogous routes involve brominating methyl-substituted aromatic nitriles using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions . After synthesis, purity is confirmed via:
- HPLC (High-Performance Liquid Chromatography) for quantitative impurity profiling.
- NMR Spectroscopy (¹H/¹³C) to verify structural integrity (e.g., characteristic shifts for Br-CH₂- groups at δ ~4.5 ppm in ¹H NMR).
- X-ray Crystallography to resolve ambiguities in regiochemistry, as demonstrated in related brominated nitriles .
Q. How is the reactivity of this compound characterized in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies are conducted by tracking bromide ion release via ion chromatography or using competitive substrates. For example:
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on toxicological data for structurally related naphthalene derivatives:
- Use fume hoods and glove boxes to prevent inhalation/contact (naphthalenes are linked to respiratory toxicity ).
- Monitor air quality with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts.
- Implement PPE (nitrile gloves, lab coats) and emergency protocols for spills (neutralize with activated carbon).
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
- Compare activation energies for [3+2] cycloadditions at the bromomethyl vs. cyano sites.
- Validate predictions experimentally using HPLC-MS to isolate and identify regioisomers .
Q. What experimental strategies resolve contradictions in reported reaction yields involving this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE):
- Vary parameters (temperature, solvent polarity, catalyst loading) and analyze using response surface methodology .
- Use control experiments to isolate side reactions (e.g., elimination vs. substitution pathways).
- Cross-reference with literature screening frameworks (e.g., ATSDR’s criteria for data inclusion ).
Q. What mechanistic insights explain the stereochemical outcomes of this compound in Wittig reactions?
- Methodological Answer : Study the formation of ylides from triphenylphosphonium intermediates:
- Synthesize ylides by reacting this compound with PPh₃, then characterize via ³¹P NMR.
- Perform kinetic isotopic effect (KIE) studies to distinguish concerted vs. stepwise mechanisms.
- Compare stereoselectivity with analogous bromomethyl aromatics (e.g., 2-(Bromomethyl)benzonitrile ).
Critical Analysis of Contradictory Evidence
- Toxicological Data Gaps : While ATSDR’s framework identifies respiratory risks for naphthalenes , direct studies on this compound are lacking. Researchers must extrapolate from analogs and validate via in vitro assays (e.g., A549 cell viability tests ).
- Synthetic Yield Variability : Discrepancies in bromination efficiency (e.g., 40–60% yields in related systems ) highlight the need for standardized radical initiators (e.g., AIBN vs. light-mediated conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
